7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound. Compounds of this nature often exhibit interesting biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. The synthetic route may include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin ring system: This might involve cyclization reactions starting from appropriate pyridine and triazole precursors.
Coupling reactions: The final step could involve coupling the benzimidazole and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin moieties under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyridine rings.
Reduction: Reduction reactions could target the nitrogen-containing heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry and catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Environmental Science: Applications in pollution control or as a sensor for detecting specific analytes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antiparasitic activities.
Pyridine derivatives: Often used in pharmaceuticals for their diverse biological activities.
Triazole derivatives: Commonly found in antifungal agents.
Uniqueness
The unique combination of benzimidazole, pyridine, and triazolo[1,5-a]pyrimidin rings in this compound could confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
11-(1H-benzimidazol-2-ylamino)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N9O/c30-18-13-11-22-20-25-17(12-5-8-21-9-6-12)26-29(20)16(13)7-10-28(18)27-19-23-14-3-1-2-4-15(14)24-19/h1-11H,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXUYMSKUYVBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN3C=CC4=C(C3=O)C=NC5=NC(=NN45)C6=CC=NC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N9O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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